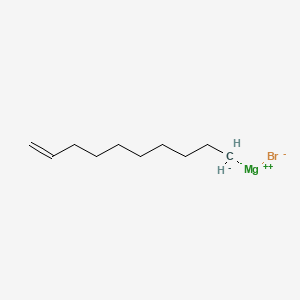

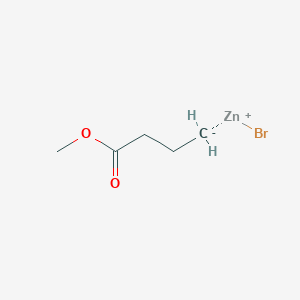

Dec-9-enylmagnesium bromide, 0.50 M in THF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dec-9-enylmagnesium bromide, 0.50 M in THF, is an organometallic compound that is used in a variety of synthetic organic chemistry reactions. It is a Grignard reagent, which is a type of organometallic compound that is used as a nucleophile in a variety of organic synthesis reactions. The compound is a white crystalline solid that is soluble in organic solvents such as THF, and is commercially available as a solution in THF. This compound has a variety of applications in the laboratory, and is used in a wide range of scientific research applications.

科学的研究の応用

Catalyst for Living Cationic Polymerization

Magnesium bromide, a component of Dec-9-enylmagnesium bromide, has been found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator . This leads to the syntheses of cyclic poly (IBVE)s .

Catalyst for Ring-Expansion Cationic Polymerization

Magnesium bromide has also been used as a catalyst for ring-expansion cationic polymerization . The advantage of MgBr2 over a conventional catalyst (i.e., SnBr4) is that several types of cyclic molecules are available as initiators .

Synthesis of Cyclic Polymers

The reactive group-carrying initiator allowed the pin-point incorporation of a polar group (e.g., glycerol) into the resultant cyclic polymer via a thiol-Michael addition reaction while retaining the cyclic topology .

Anionic Initiator for Controlled Polymerization

Ethyl magnesium bromide, a compound similar to Dec-9-enylmagnesium bromide, has been used as an efficient anionic initiator for controlled polymerization of ε-caprolactone .

Synthesis of Biocompatible Polymers

The ring-opening polymerization of ε-caprolactone initiated by ethyl magnesium bromide has been studied . This process is used to create biocompatible, biodegradable, and semi-crystalline polymers .

Synthesis of Stable Complexes

Research has provided evidence for a mechanism by isolating a novel stable complex of magnesium bromide with ε-caprolactone .

作用機序

Dec-9-enylmagnesium bromide, also known as Dec-9-enylmagnesium bromide, 0.50 M in THF, is a chemical compound with the molecular formula C10H19BrMg . This compound is a type of Grignard reagent, which are organomagnesium compounds widely used in organic chemistry for introducing carbon-based groups .

Target of Action

The primary targets of Dec-9-enylmagnesium bromide are carbon-based molecules that can form covalent bonds with the dec-9-enyl group. The compound acts as a nucleophile, meaning it donates an electron pair to form a chemical bond .

Mode of Action

Dec-9-enylmagnesium bromide interacts with its targets through a process known as nucleophilic addition. In this process, the compound donates an electron pair to an electrophilic carbon atom in another molecule, forming a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by Dec-9-enylmagnesium bromide depend on the specific reactions it is used in. As a Grignard reagent, it can participate in a wide variety of reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments .

Result of Action

The result of Dec-9-enylmagnesium bromide’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of Dec-9-enylmagnesium bromide is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions, as it reacts violently with water. It is also sensitive to air, requiring storage under an inert atmosphere .

特性

IUPAC Name |

magnesium;dec-1-ene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUOBTTUYRXPQW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCCCC=C.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)

![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)

![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)

![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)